(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Key steps include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Formation of Pyrimidine Ring: This involves the condensation of β-dicarbonyl compounds with guanidine derivatives.
Fusion of Rings: The thiazole and pyrimidine rings are fused through a cyclization reaction, often facilitated by a strong acid or base.
Substitution Reactions: Introduction of benzyl and benzyloxy groups is carried out through nucleophilic substitution reactions, using benzyl halides and benzyloxy halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzyloxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Benzyl and Benzyloxy Derivatives: From substitution reactions.
Scientific Research Applications
(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets:
Molecular Targets: This compound targets enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine ring structures.
Benzyl and Benzyloxy Substituted Compounds: Molecules with similar benzyl and benzyloxy groups.
Uniqueness
Structural Complexity:
Versatility: Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C29H24N2O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C29H24N2O4S/c1-19-23(15-20-9-5-3-6-10-20)27(32)30-29-31(19)28(33)26(36-29)17-22-13-14-24(25(16-22)34-2)35-18-21-11-7-4-8-12-21/h3-14,16-17H,15,18H2,1-2H3/b26-17+ |
InChI Key |
PVLMKETVAGKYFN-YZSQISJMSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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